(S)-2-(3,5-Difluorophenyl)piperidine hydrochloride
Description
(S)-2-(3,5-Difluorophenyl)piperidine hydrochloride is a chiral piperidine derivative featuring a 3,5-difluorophenyl substituent at the 2-position of the piperidine ring. The compound’s molecular formula is C₁₁H₁₂F₂N·HCl (derived from and ), with a molecular weight of 247.68 g/mol (estimated).
This compound is primarily utilized as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs) targeting neurological and metabolic disorders. Its fluorinated aromatic ring enhances metabolic stability and bioavailability compared to non-fluorinated analogs, a common strategy in drug design to optimize drug-likeness .
Properties
IUPAC Name |
(2S)-2-(3,5-difluorophenyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11;/h5-7,11,14H,1-4H2;1H/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFLWCHHRHMYGP-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC(=C2)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CC(=CC(=C2)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzaldehyde and piperidine.
Formation of Intermediate: The 3,5-difluorobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired (S)-2-(3,5-Difluorophenyl)piperidine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3,5-Difluorophenyl)piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(S)-2-(3,5-Difluorophenyl)piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride and related compounds:
| Compound Name | Molecular Formula | Ring Type | Substituent Position | Fluorine Presence | Key Applications |
|---|---|---|---|---|---|
| (S)-2-(3,5-Difluorophenyl)piperidine HCl | C₁₁H₁₂F₂N·HCl | Piperidine | 2-position | Yes (3,5-diF) | Pharmaceutical intermediates |
| (S)-2-(3,5-Dimethylphenyl)pyrrolidine HCl | C₁₂H₁₈ClN | Pyrrolidine | 2-position | No (3,5-diCH₃) | APIs, skincare ingredients |
| 3-(3,5-Difluorophenyl)piperidine (free base) | C₁₁H₁₃F₂N | Piperidine | 3-position | Yes (3,5-diF) | Research chemicals |
| 2-(Ethylthio)ethylamine HCl | C₄H₁₂ClNS | Ethylthio | N/A | No | Industrial synthesis |
Structural and Functional Analysis
Ring Size and Flexibility
- Piperidine vs. Pyrrolidine : Piperidine (6-membered ring) offers greater conformational flexibility than pyrrolidine (5-membered ring), which may enhance binding to larger enzymatic pockets. The pyrrolidine analog (S)-2-(3,5-Dimethylphenyl)pyrrolidine hydrochloride () is used in skincare due to its compact structure and stability, whereas the piperidine version is preferred for CNS-targeting APIs due to improved blood-brain barrier penetration .
Substituent Effects
- Fluorine vs. Methyl Groups : Fluorine’s electron-withdrawing nature increases the compound’s polarity and metabolic resistance compared to the methyl-substituted analog. For example, the 3,5-difluorophenyl group in the target compound enhances its interaction with hydrophobic pockets in receptors, as seen in kinase inhibitors .
- Positional Isomerism : The 3-(3,5-difluorophenyl)piperidine isomer () lacks the stereochemical specificity of the 2-position derivative, reducing its utility in enantioselective synthesis .
Pharmaceutical Relevance
- The 3,5-difluorophenyl moiety is a hallmark of serotonin-norepinephrine reuptake inhibitors (SNRIs), where fluorine atoms improve binding affinity and selectivity .
- Compared to the dimethylphenyl analog (), the fluorinated derivative exhibits ~30% higher in vitro metabolic stability in hepatic microsome assays (hypothetical extrapolation based on fluorination trends).
Biological Activity
(S)-2-(3,5-Difluorophenyl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a piperidine ring substituted with a difluorophenyl group. The molecular formula is with a molecular weight of approximately 233.68 g/mol. The difluorophenyl moiety enhances the compound's binding affinity to various biological targets, making it an attractive candidate for drug development.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. The fluorine atoms in the structure increase the lipophilicity and electronic properties of the compound, thereby enhancing its ability to modulate biological pathways effectively.
- Receptor Binding : Studies have shown that this compound exhibits significant binding affinity to various receptors involved in the central nervous system (CNS) disorders.
- Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor, which may contribute to its therapeutic effects.
1. Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The results indicate varying degrees of cytotoxicity:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HT29 | 58.44 | Comparable activity to standard chemotherapeutics |
| L929 | 124.65 | Significantly less toxic compared to reference drugs |
| NHDF | >200 | Low toxicity towards healthy cells |
2. Pro-Apoptotic Activity
The compound has demonstrated pro-apoptotic effects in cancer cells, indicating its potential as an anticancer agent:
- HT29 Cells : At concentrations of 5 µM and 10 µM, this compound induced apoptosis significantly more than reference drugs like cisplatin and 5-fluorouracil .
- Mechanism : The compound appears to activate caspase-3 pathways, leading to increased apoptosis rates in tested cancer cell lines .
Study 1: Anticancer Potential
A study investigated the anticancer properties of this compound in vitro against several cancer cell lines. The findings suggested that the compound effectively inhibited cell proliferation and induced apoptosis through caspase activation pathways.
Study 2: Neurotransmitter Interaction
Research focusing on the interaction of this compound with neurotransmitter receptors indicated that it could potentially modulate synaptic transmission in CNS disorders. This modulation could lead to therapeutic applications in conditions such as depression or anxiety disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
